molecular formula C15H26N2O2S B7791537 5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide

5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide

Cat. No.: B7791537
M. Wt: 298.4 g/mol
InChI Key: KKZSXRAXDKDKHR-UHFFFAOYSA-N
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Description

5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide is an organic compound with the molecular formula C15H26N2O2S It is a sulfonamide derivative, characterized by the presence of an amino group, two butyl groups, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with dibutylamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or thiol derivatives.

    Substitution: Formation of N-substituted sulfonamides.

Scientific Research Applications

5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antibacterial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzenesulfonamide: Lacks the dibutyl groups, making it less lipophilic.

    N,N-Dibutyl-2-methylbenzenesulfonamide: Lacks the amino group, reducing its reactivity in certain chemical reactions.

Uniqueness

5-Amino-N,N-dibutyl-2-methyl-benzenesulfonamide is unique due to the presence of both the amino group and the dibutyl groups, which confer specific chemical and biological properties. The amino group enhances its reactivity, while the dibutyl groups increase its lipophilicity, making it more suitable for applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

5-amino-N,N-dibutyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-4-6-10-17(11-7-5-2)20(18,19)15-12-14(16)9-8-13(15)3/h8-9,12H,4-7,10-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZSXRAXDKDKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=C(C=CC(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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